

Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: Chroman-3-amine

Cat. No.: B1202177

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman ring system, a core component of many naturally occurring and synthetic bioactive molecules, has garnered significant attention in medicinal chemistry.^{[1][2]} Its inherent structural features allow for diverse functionalization, leading to compounds with a wide array of pharmacological activities. Among the various chroman derivatives, **Chroman-3-amine** has emerged as a particularly valuable "privileged scaffold." This designation refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutics.^[3] This technical guide provides a comprehensive overview of the **Chroman-3-amine** core, including its synthesis, biological activities with a focus on its role as a potent modulator of the sigma-1 ($\sigma 1$) receptor, and its broader potential in drug discovery.

The Chroman-3-amine Scaffold: A Versatile Core

The **Chroman-3-amine** scaffold consists of a dihydropyran ring fused to a benzene ring, with an amine group at the 3-position. This structure provides a rigid framework with specific stereochemical properties that can be exploited for targeted drug design. The presence of the amine group offers a key site for modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

Chroman-3-amine derivatives have demonstrated a range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Sigma-1 (σ 1) Receptor Modulation

A significant area of research for **Chroman-3-amine** derivatives has been their interaction with the σ 1 receptor. The σ 1 receptor is a unique, ligand-operated molecular chaperone located primarily at the endoplasmic reticulum-mitochondrion interface.^{[4][5]} It is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.^{[6][7]} As such, the σ 1 receptor is a key target for therapeutic intervention in a variety of disorders, including neurodegenerative diseases, cancer, pain, and psychiatric conditions.^[5]

A series of novel, phenethylamine-containing 3-amino-chromane ligands have been synthesized and shown to bind to the σ 1 receptor with low nanomolar affinities.^[8] The affinity of these compounds is highly dependent on their stereochemistry, with the (3R,4R) absolute stereochemistry demonstrating higher affinity and greater selectivity for the σ 1 receptor over other receptors like TMEM97.^[8]

Anticancer and Other Activities

Beyond their effects on the σ 1 receptor, chroman derivatives have shown potential as anticancer agents.^{[9][10]} The chroman scaffold is also being explored for the development of inhibitors of monoamine oxidase (MAO), enzymes whose dysregulation is implicated in neurodegenerative and psychiatric disorders.^[11]

Data Presentation: Quantitative Analysis of Chroman-3-amine Derivatives

The following table summarizes the binding affinities of a series of (3R,4R)-3-amino-chromane derivatives for the σ 1, TMEM97, and 5-HT2B receptors. The data is presented as pKi and Ki values, providing a clear comparison of the potency and selectivity of these compounds.

Compound	Substituent (R)	σ_1 pKi	σ_1 Ki (nM)	TMEM97 pKi	TMEM97 Ki (nM)	5-HT2B Ki (nM)
(3R,4R)-3a	H	8.7	2.1	7.1	75	>10,000
(3R,4R)-3b	4-F	8.8	1.6	7.2	63	>10,000
(3R,4R)-3c	4-Cl	8.7	2.0	7.1	79	>10,000
(3R,4R)-3d	4-Br	8.6	2.5	7.0	100	>10,000
(3R,4R)-3e	4-CH3	8.5	3.2	7.0	100	>10,000
(3R,4R)-3f	4-OCH3	8.4	4.0	6.9	126	>10,000
(3R,4R)-3g	3-F	8.5	3.2	7.0	100	>10,000
(3R,4R)-3h	3-Cl	8.4	4.0	6.9	126	>10,000
(3R,4R)-3i	3-Br	8.3	5.0	6.8	158	>10,000
(3R,4R)-3j	3-CH3	8.2	6.3	6.7	200	>10,000
(3R,4R)-3k	3-OCH3	8.1	7.9	6.6	251	>10,000
(3R,4R)-3l	2-F	8.0	10	6.5	316	>10,000
(3R,4R)-3m	2-Cl	7.9	13	6.4	398	>10,000
(3R,4R)-3n	2-Br	7.8	16	6.3	501	>10,000
(3R,4R)-3o	2-CH3	8.7	2.0	7.1	79	>10,000
(3R,4R)-3p	2-OCH3	8.6	2.5	7.0	100	>10,000
(3R,4R)-3q	3,4-diCl	8.5	3.2	6.9	126	>10,000
(3R,4R)-3r	3,5-diCl	8.4	4.0	6.8	158	>10,000

Data summarized from "Enhanced Affinity for 3-Amino-Chromane-Derived σ_1 Receptor Ligands".^[8]

Experimental Protocols

General Synthesis of 3-Amino-Chromane Derivatives via Reductive Amination

A common and efficient method for the synthesis of 3-aminochromanes is the reductive amination of the corresponding chroman-4-one.[1][2][3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired amine.

Materials:

- Substituted chroman-4-one
- Primary or secondary amine
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Methanol or another suitable solvent
- Glacial acetic acid (catalyst)

Procedure:

- To a solution of the substituted chroman-4-one (1.0 eq) in methanol, add the desired amine (1.2 eq) and a catalytic amount of glacial acetic acid.
- Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add the reducing agent, sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), in portions.
- Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-chromane derivative.

Biological Activity Assay: Radioligand Binding Assay for $\sigma 1$ Receptor Affinity

The binding affinity of the synthesized compounds for the $\sigma 1$ receptor can be determined using a competitive radioligand binding assay.

Materials:

- Membrane preparations from cells expressing the human $\sigma 1$ receptor
- Radioligand (e.g., --INVALID-LINK---pentazocine)
- Synthesized **Chroman-3-amine** derivatives (test compounds)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., haloperidol)
- Scintillation cocktail and scintillation counter

Procedure:

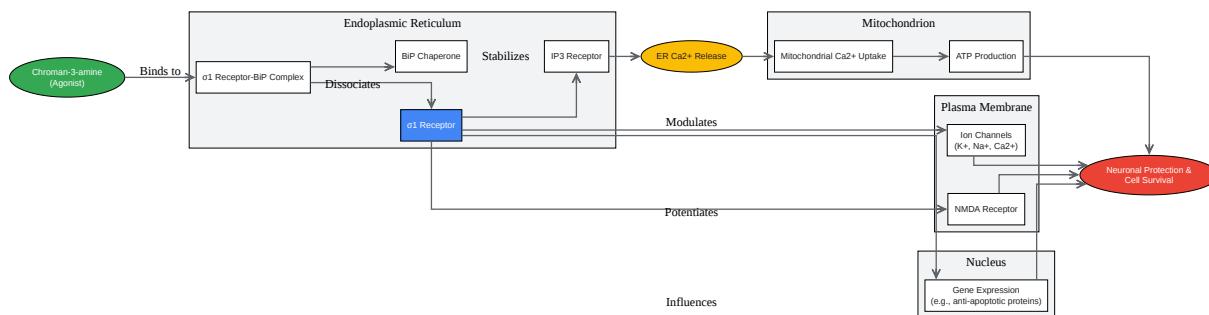
- In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its K_d , and varying concentrations of the test compound in the assay buffer.
- For determining non-specific binding, a separate set of wells should contain a high concentration of a known $\sigma 1$ receptor ligand (e.g., haloperidol).
- Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

- Terminate the incubation by rapid filtration through a glass fiber filter, washing the filter to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
- Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of **Chroman-3-amine** derivatives as $\sigma 1$ receptor agonists.

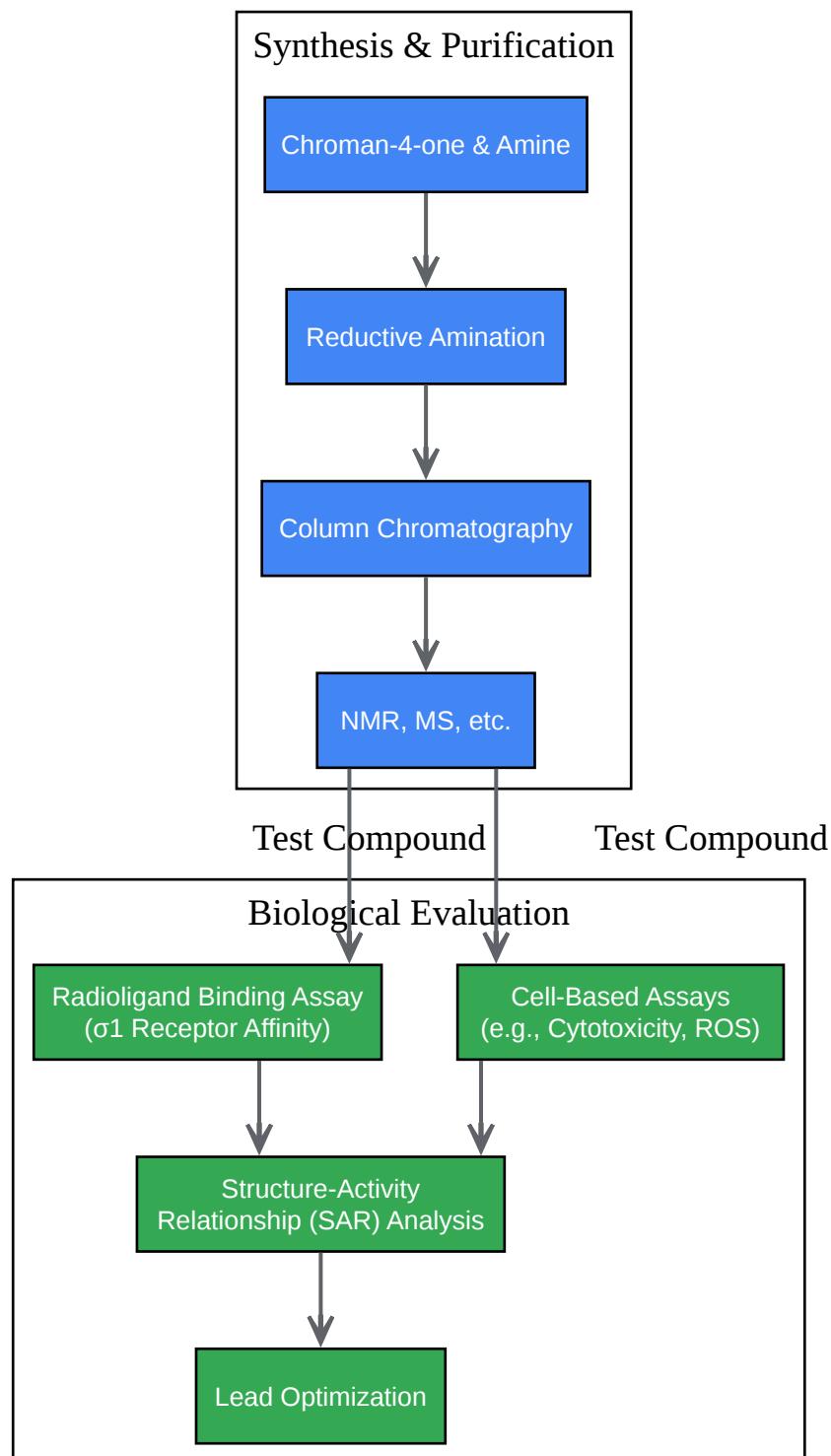


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Caption: Proposed signaling pathway of **Chroman-3-amine** as a σ1 receptor agonist.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of **Chroman-3-amine** derivatives.

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